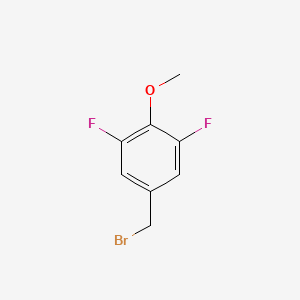

3,5-Difluoro-4-methoxybenzyl bromide

Description

Historical Context and Discovery

3,5-Difluoro-4-methoxybenzyl bromide (CAS: 706786-42-7) emerged as a synthetic intermediate in the late 20th century, coinciding with advancements in fluorinated aromatic chemistry. Its development aligns with the growing interest in fluorinated benzyl bromides for pharmaceutical and materials science applications. Early synthetic routes for related compounds were reported in the 1990s, such as the use of difluorocarbene additions to cyclobutene precursors. The compound gained prominence in the 2000s as a key intermediate in PET radiotracer synthesis, particularly for norepinephrine transporter ligands. Patent CN101792377B (2010) describes methodologies for synthesizing structurally analogous trifluoro-methoxyl bromobenzenes, reflecting industrial interest in its derivatives.

Significance in Organic Chemistry

This compound exemplifies the strategic use of fluorine substituents to modulate electronic and steric properties in synthetic chemistry. Key attributes include:

- Reactivity : The benzyl bromide moiety enables nucleophilic substitutions, while fluorine atoms enhance electrophilicity at the benzylic position.

- Applications :

A comparative analysis of substitution effects reveals enhanced thermal stability compared to non-fluorinated analogs (Table 1).

Table 1: Comparative Properties of Benzyl Bromide Derivatives

Position in Chemical Classification Systems

This compound occupies multiple classifications:

- IUPAC : 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene

- Functional Groups : Aryl bromide, methoxy ether, difluoroarene

- Regulatory Classifications :

Its placement in chemical ontologies emphasizes its role as:

Literature Review and Research Evolution

Research progression demonstrates three key phases:

- 1990s–2000s : Foundation of synthetic methods using Friedel-Crafts bromination and fluorination.

- 2010–2015 : Expansion into medicinal chemistry, notably in PET tracer development.

- 2020–Present : Optimization of industrial-scale production via continuous flow systems.

Notable studies include:

- Zhang et al. (2015) : Demonstrated its utility in synthesizing benzimidazolone derivatives for neurological imaging.

- Lewis and Borden (1994) : Pioneered difluorocarbene-based ring expansion techniques applicable to its synthesis.

Recent advancements focus on improving purity (>97%) through chromatographic methods and developing stable crystalline forms.

Properties

IUPAC Name |

5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTBMXJVMUSGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590631 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706786-42-7 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-4-methoxybenzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 3,5-difluoro-4-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction typically occurs at room temperature and yields the desired bromide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution

The bromide leaving group undergoes SN₂ reactions with nucleophiles like azides, thiols, and alkoxides. For instance:

-

Azide substitution : Reaction with sodium azide (NaN₃) yields 3,5-difluoro-4-methoxybenzyl azide. This reaction typically uses polar aprotic solvents (e.g., DMSO) and yields 75–90% of the product .

-

Thiol substitution : Potassium thiocyanate (KSCN) replaces the bromide with a thiol group, forming 3,5-difluoro-4-methoxybenzyl thiocyanate .

Key reagents : NaN₃, KSCN, NaOCH₃.

Oxidation

The methoxy group (-OCH₃) can be oxidized to form aldehydes or carboxylic acids under specific conditions:

-

Aldehyde formation : Use of oxidizing agents like potassium permanganate (KMnO₄) in acidic media converts the methoxy group to an aldehyde (-CHO) .

-

Carboxylic acid formation : Further oxidation of the aldehyde yields 3,5-difluoro-4-methoxybenzoic acid .

Key reagents : KMnO₄, CrO₃ (in acidic conditions).

Reduction

The bromide group is reduced to an alcohol using strong reducing agents:

-

Alcohol formation : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) converts the bromide to 3,5-difluoro-4-methoxybenzyl alcohol .

Key reagents : LiAlH₄, NaBH₄.

Common Reagents and Conditions

Major Products

| Reaction | Product | Yield |

|---|---|---|

| Azide substitution | 3,5-Difluoro-4-methoxybenzyl azide | 75–90% |

| Oxidation to aldehyde | 3,5-Difluoro-4-methoxybenzaldehyde | 85–99.5% |

| Reduction | 3,5-Difluoro-4-methoxybenzyl alcohol | 90% |

Reaction Optimization for Azide Substitution (from )

| Base | Solvent | Yield (%) |

|---|---|---|

| DBU | DMA | 86 |

| DBU | MeCN | 72 |

| Et₃N | THF | 54 |

Oxidation Yields (from )

| Oxidizing Agent | Temperature | Yield (%) |

|---|---|---|

| KMnO₄ | 60°C | 85–99.5 |

| CrO₃ | 80°C | 90 |

Research Findings

-

Radical Reactivity : Bromine-radical-induced reactions with difluoroalkyl radicals demonstrate the compound’s potential in Csp³-H functionalization under blue LED irradiation .

-

Biological Applications : The methoxy group enhances metabolic stability, making derivatives candidates for enzyme inhibition or drug design .

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4-methoxybenzyl bromide serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom in the compound can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Alkylation Reactions : It can act as an alkylating agent in the synthesis of more complex molecules.

Case Study: Synthesis of Fluorinated Compounds

In a study published by researchers at Ulster University, this compound was utilized to synthesize fluorinated derivatives that exhibited enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms is known to improve the pharmacokinetic properties of drugs, making them more effective in therapeutic applications .

Medicinal Chemistry

The compound's fluorinated structure has made it valuable in medicinal chemistry. Fluorine atoms can significantly influence the biological activity of compounds, enhancing their potency and selectivity.

Applications in Drug Development

- Anticancer Agents : Research indicates that fluorinated benzyl bromides can serve as precursors for developing anticancer agents. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models.

- Antimicrobial Agents : The compound has also been investigated for its potential antimicrobial properties. Studies have demonstrated that fluorinated compounds can exhibit increased efficacy against resistant bacterial strains .

Development of Drug Delivery Systems

The compound has been explored for use in drug delivery systems, particularly in enhancing the solubility and stability of therapeutic agents.

Example: Amphiphilic Polymers

In a thesis on amphiphilic polymers as drug delivery systems, researchers demonstrated the use of this compound as a building block for creating polymeric micelles that encapsulate anticancer drugs. These micelles showed improved cellular uptake and controlled release profiles, making them suitable for targeted therapy .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The fluorine atoms and methoxy group also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The compound belongs to a family of difluoro-methoxybenzyl bromides with varying substituent positions. Key structural analogs include:

Key Observations :

- Electronic Effects : The methoxy group at the 4-position (para to bromide in 3,5-difluoro-4-methoxy) donates electrons via resonance, while fluorine atoms withdraw electrons inductively. This combination balances electron density, influencing reactivity in nucleophilic substitution (SN2) reactions .

Physical Properties and Handling

- Purity : Commercial samples of this compound are available at 95–97% purity, with variations depending on suppliers (e.g., BD30863 at 95% vs. Alfa at 97%) .

- Stability : Like other benzyl bromides, it is moisture-sensitive and typically stored under inert conditions.

Research Findings and Challenges

- Synthetic Challenges: Bromination of methoxy- and fluoro-substituted toluene derivatives often requires controlled conditions to avoid over-bromination or ring degradation.

- CAS Number Discrepancies : Conflicting CAS numbers (e.g., 33130-04-0 in vs. 706786-42-7 in and ) highlight the need for verification using analytical techniques like NMR or mass spectrometry .

Biological Activity

3,5-Difluoro-4-methoxybenzyl bromide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and a methoxy group, enhances its metabolic stability and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C10H8BrF2O. The presence of two fluorine atoms and a methoxy group on the benzene ring contributes to its unique reactivity and stability. This structural configuration allows it to interact with biological systems effectively.

Nucleophilic Substitution Reactions : The bromide group in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in biological systems to modify proteins and enzymes, thereby influencing their functions.

Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes. This interaction can block enzymatic activity, making it a potential candidate for drug development targeting specific enzymes involved in disease processes.

Drug Development

This compound is being investigated for its potential use in drug development. Its ability to form covalent bonds with nucleophiles makes it useful in designing enzyme inhibitors and receptor modulators. The incorporation of fluorine atoms often enhances the pharmacological properties of compounds, leading to improved bioavailability and metabolic stability.

Proteomics Research

While specific biological activities have not been extensively documented, there is potential for this compound to be utilized in proteomics research. The compound may serve as a reagent for specific labeling or enrichment strategies in protein studies. This application could facilitate the analysis and identification of proteins within complex biological systems.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated compounds are known to enhance metabolic stability and bioactivity, which may translate into pharmacological activities such as anti-inflammatory or anticancer effects . Further investigation into this compound could reveal similar therapeutic potentials.

Enzyme Modulation

Research into related compounds has shown that modifications to the benzene ring can significantly influence enzyme activity. For example, studies on other difluoromethylated compounds indicate that they can modulate signal transduction pathways by interacting with specific receptors involved in cellular signaling . This suggests that this compound may also possess similar properties worth exploring.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Known Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Fluorinated benzene derivative | Limited documentation; potential enzyme inhibitor | Drug development; proteomics research |

| 3,5-Difluoro-4-methylbenzyl bromide | Similar structure | Anticancer properties | Cancer therapeutics |

| Trifluoromethylated compounds | CF3 group | Enhanced metabolic stability | Various therapeutic applications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-4-methoxybenzyl bromide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reducing a precursor carboxylic acid (e.g., 3,5-difluoro-4-methoxybenzoic acid) to the corresponding alcohol using NaBH₄/I₂, followed by bromination with HBr. Adjusting stoichiometry (e.g., excess HBr) and temperature (controlled reflux) improves yield. For example, a similar synthesis of 3,5-dimethoxybenzyl bromide achieved ~80% yield via NaBH₄/I₂ reduction and 40% HBr bromination . Solvent choice (e.g., dichloromethane) and inert atmospheres minimize side reactions.

Q. How can researchers purify this compound, and what analytical techniques confirm purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) is effective. Purity is validated by:

- Melting Point : Compare observed mp (e.g., ~30–35°C, based on analogous bromides in ) with literature.

- Spectroscopy : ¹H NMR (δ 4.8–5.2 ppm for -CH₂Br), ¹³C NMR, and IR (C-Br stretch ~550 cm⁻¹).

- HPLC/GC-MS : Retention time matching and mass fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is light- and moisture-sensitive. Store under argon at 2–8°C in amber vials. Degradation can be monitored via periodic NMR or TLC. Avoid prolonged exposure to bases or nucleophiles, which may displace bromide .

Advanced Research Questions

Q. How can conflicting data in bromide quantification (e.g., residual Br⁻ in reaction mixtures) be resolved?

- Methodological Answer : Use capillary electrophoresis (CE) with UV detection, optimized via multivariate design (e.g., buffer pH 4.1–4.3, 20°C) to resolve Br⁻ from Cl⁻. Validate with ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS). Contradictions may arise from matrix effects (e.g., high chloride content), requiring dilution or standard addition .

Q. What mechanistic insights explain side products during bromination (e.g., di-substitution or ether cleavage)?

- Methodological Answer : Side reactions often stem from over-bromination or acid-catalyzed cleavage of the methoxy group. Kinetic studies (e.g., in situ IR monitoring) can identify intermediates. For example, HBr may protonate the methoxy oxygen, leading to demethylation. Mitigate by using milder conditions (e.g., PBr₃ instead of HBr) or lower temperatures .

Q. How does the electronic effect of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the benzyl bromide, accelerating SN2 reactions (e.g., with Grignard reagents). DFT calculations or Hammett σₚ constants can quantify this effect. For instance, 3,5-difluoro substitution increases σₚ by ~0.34 per F, lowering activation energy in nucleophilic substitutions .

Q. What strategies optimize the use of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Pre-activate the Pd catalyst (e.g., Pd(PPh₃)₄) and use polar aprotic solvents (DMF, THF). Fluorine’s ortho-directing effect may require tailored ligands (e.g., SPhos) to prevent steric hindrance. Monitor reaction progress via ¹⁹F NMR for real-time tracking of aryl-F environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.